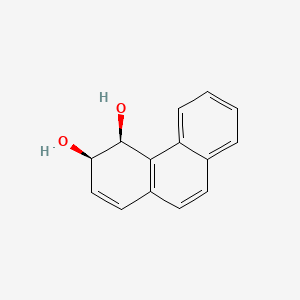
(3R,4S)-3,4-dihydrophenanthrene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3,4-dihydrophenanthrene-3,4-diol is a cis-3,4-dihydrophenanthrene-3,4-diol. It is an enantiomer of a (3S,4R)-3,4-dihydrophenanthrene-3,4-diol.
Aplicaciones Científicas De Investigación
Biocatalysis and Enzyme Engineering
One of the prominent applications of (3R,4S)-3,4-dihydrophenanthrene-3,4-diol is in biocatalysis. Research has shown that naphthalene dioxygenase (NDO) can catalyze the oxidation of aromatic compounds to produce enantiomerically pure chiral compounds. The study demonstrated that engineered variants of NDO could selectively produce (−)-biphenyl cis-(3S,4R)-dihydrodiol and (−)-phenanthrene cis-(1S,2R)-dihydrodiol from their respective substrates . This process highlights the potential for using this compound in the synthesis of pharmaceuticals and other valuable chiral compounds.
Metabolism Studies in Human Health
This compound is also relevant in the study of polycyclic aromatic hydrocarbons (PAHs) metabolism in humans. A study quantified two dihydrodiol metabolites of phenanthrene in urine samples from smokers and non-smokers. It revealed that cigarette smoking influenced the metabolism of phenanthrene, with a significant increase in the ratio of Phe-3,4-D to Phe-1,2-D among smokers . This finding suggests that this compound could serve as a biomarker for assessing exposure to PAHs and understanding individual susceptibility to cancer.
Environmental Monitoring
The compound has implications for environmental monitoring as well. The ability to quantify dihydrodiol metabolites in human urine can aid in assessing exposure to environmental pollutants like PAHs. The analytical methods developed for quantifying these metabolites are crucial for epidemiological studies linking PAH exposure to health outcomes .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as an important precursor for various chemical syntheses. Its stereochemistry allows for the development of complex molecules with specific configurations that are essential in drug development .
Summary Table of Applications
| Application Area | Description | Significance |
|---|---|---|
| Biocatalysis | Utilized by engineered enzymes for producing chiral compounds | Important for pharmaceutical synthesis |
| Human Metabolism Studies | Quantified metabolites in urine to assess PAH exposure | Potential biomarker for cancer susceptibility |
| Environmental Monitoring | Analytical methods developed for detecting PAH exposure | Aids epidemiological studies on health impacts |
| Chemical Synthesis | Serves as a precursor for complex organic molecules | Essential for developing new drugs |
Case Studies
- Enzyme Engineering Study : A study on naphthalene dioxygenase variants demonstrated altered regioselectivity and enantioselectivity when oxidizing biphenyl and phenanthrene substrates . This research emphasizes the potential of using this compound in biotechnological applications.
- Cigarette Smoke Influence : Research indicated a significant difference in urinary metabolite patterns between smokers and non-smokers . This case study illustrates how this compound can be utilized to understand human health risks associated with environmental toxins.
Propiedades
Número CAS |
61616-82-8 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(3R,4S)-3,4-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14-/m1/s1 |
Clave InChI |
FOTICWSJABVKPW-TZMCWYRMSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2[C@@H]([C@@H](C=C3)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















